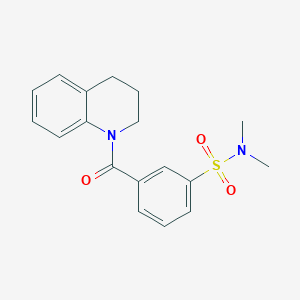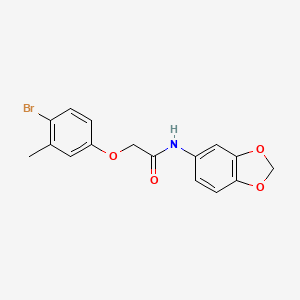![molecular formula C22H29ClN2O2 B5969989 2-[4-(4-chlorobenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5969989.png)
2-[4-(4-chlorobenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-chlorobenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol, also known as CBME, is a chemical compound with potential therapeutic applications. CBME belongs to the class of piperazine derivatives and has been studied for its potential as an antipsychotic drug.
Mechanism of Action
2-[4-(4-chlorobenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol acts as a dopamine receptor antagonist, which means it blocks the activity of dopamine in the brain. Dopamine is a neurotransmitter that plays a role in regulating mood, motivation, and reward. Overactivity of dopamine is associated with symptoms of psychosis, such as delusions and hallucinations. By blocking dopamine activity, 2-[4-(4-chlorobenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol can reduce these symptoms.
Biochemical and Physiological Effects:
2-[4-(4-chlorobenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol has been shown to have a significant effect on dopamine activity in the brain. Studies have also suggested that 2-[4-(4-chlorobenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol may have an impact on other neurotransmitters, such as serotonin and norepinephrine. 2-[4-(4-chlorobenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol has been shown to have a low affinity for histamine and muscarinic receptors, which reduces the risk of side effects associated with antipsychotic drugs.
Advantages and Limitations for Lab Experiments
One advantage of 2-[4-(4-chlorobenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol is its high affinity for dopamine receptors, which makes it a potential candidate for the treatment of psychosis. However, the limitations of 2-[4-(4-chlorobenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol include its low solubility in water and its potential toxicity at high doses.
Future Directions
There are several potential future directions for the study of 2-[4-(4-chlorobenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol. One potential direction is to investigate the potential of 2-[4-(4-chlorobenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol as a treatment for other psychiatric disorders, such as depression and anxiety. Another potential direction is to explore the potential of 2-[4-(4-chlorobenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol as a treatment for drug addiction, as dopamine plays a role in addiction. Additionally, future studies could investigate the safety and efficacy of 2-[4-(4-chlorobenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol in clinical trials.
Synthesis Methods
The synthesis of 2-[4-(4-chlorobenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol involves the reaction of 4-chlorobenzyl chloride with 4-methoxy-3-methylbenzylamine to form the intermediate product, 4-(4-chlorobenzyl)-1-(4-methoxy-3-methylbenzyl)piperazine. This intermediate is then reacted with ethanol to form 2-[4-(4-chlorobenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol.
Scientific Research Applications
2-[4-(4-chlorobenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol has been studied for its potential as an antipsychotic drug due to its ability to bind to dopamine receptors in the brain. Studies have shown that 2-[4-(4-chlorobenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol has a high affinity for dopamine receptors and can effectively block dopamine activity, which is associated with symptoms of psychosis.
properties
IUPAC Name |
2-[4-[(4-chlorophenyl)methyl]-1-[(4-methoxy-3-methylphenyl)methyl]piperazin-2-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29ClN2O2/c1-17-13-19(5-8-22(17)27-2)15-25-11-10-24(16-21(25)9-12-26)14-18-3-6-20(23)7-4-18/h3-8,13,21,26H,9-12,14-16H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIFFVJSEYGGDGQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CN2CCN(CC2CCO)CC3=CC=C(C=C3)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl [2-[(4-methylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]acetate](/img/structure/B5969907.png)
![N-(4-{[2-(2,4-dichlorophenoxy)acetyl]amino}phenyl)-2-furamide](/img/structure/B5969914.png)


![ethyl 2-anilino-5-[2-(benzyloxy)benzylidene]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B5969939.png)
![2-{N-[4-(9H-fluoren-9-yl)-1-piperazinyl]ethanimidoyl}phenol](/img/structure/B5969952.png)
![2-[2-(3,4-dihydroxyphenyl)vinyl]-3-(4-methylphenyl)-4(3H)-quinazolinone](/img/structure/B5969959.png)
![3-[2-(4-fluorophenyl)ethyl]-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5969967.png)

![N-(3-fluorophenyl)-4,7,7-trimethyl-3-oxo-2-oxabicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B5969983.png)
![2-[4-[(6-ethoxy-2-quinolinyl)methyl]-1-(3-methyl-2-buten-1-yl)-2-piperazinyl]ethanol](/img/structure/B5969993.png)
![2-(4-methoxyphenyl)-N-({1-[(6-methyl-2-pyridinyl)methyl]-3-piperidinyl}methyl)acetamide](/img/structure/B5970000.png)

![ethyl 1-[(5-methyl-1H-indazol-3-yl)carbonyl]-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinecarboxylate](/img/structure/B5970015.png)